molecular formula C20H19NO2S B5543930 1-(4-methoxy-3-methylphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone

1-(4-methoxy-3-methylphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone

Cat. No. B5543930
M. Wt: 337.4 g/mol
InChI Key: IZFKJWAFMXDBFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 1-(4-methoxy-3-methylphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone often involves complex chemical reactions, including condensation and heterocyclic chemistry techniques. For instance, the synthesis of 9-(3-Methoxyphenyl)-6,6-dimethyl-4-phenyl-2,3,5,6,7,9-hexahydrothieno[3,2-b]quinolin-8(4H)-one 1,1-dioxide was achieved through the condensation of dihydrothiophen-3(2H)-one 1,1-dioxide with 3-methoxybenzaldehyde in refluxing ethanol, indicating the versatile approaches in synthesizing complex organic compounds (Wang et al., 2010).

Molecular Structure Analysis

The analysis of molecular structures is crucial for understanding the behavior and reactivity of chemical compounds. The crystal structure of related compounds, such as (E)-1-(4-methoxyphenyl)ethanone O-dehydroabietyloxime, reveals the configuration and conformation of molecules, providing insights into their stability and reactivity. This compound exhibits a trans-ring junction in its cyclohexane rings, adopting chair and half-chair conformations, which are essential for understanding molecular interactions and properties (Xiaoping Rao et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving compounds similar to 1-(4-methoxy-3-methylphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone are diverse and can include reactions under various conditions, leading to a range of products with different functionalities. For example, the synthesis of novel Schiff bases from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile demonstrates the reactivity of methoxyphenyl compounds in forming compounds with antimicrobial activity (Divyaraj Puthran et al., 2019).

Physical Properties Analysis

The physical properties of chemical compounds, including melting points, boiling points, and solubility, are determined by their molecular structure. The study of similar compounds, such as 6-methoxy-4-quinolone, reveals strong fluorescence in a wide pH range of aqueous media, indicating the impact of molecular structure on physical properties (Junzo Hirano et al., 2004).

Chemical Properties Analysis

The chemical properties of compounds like 1-(4-methoxy-3-methylphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone are influenced by their functional groups and molecular structure. Studies on related compounds provide insights into their reactivity, stability, and interactions with other molecules. For instance, the analysis of the effects of structure and environment on the spectroscopic properties of similar compounds highlights the influence of substitution patterns on their chemical behavior (I. A. Z. Al-Ansari, 2016).

Scientific Research Applications

Heterocyclic Chemistry and Synthesis

  • Research has shown the potential of related compounds in the synthesis of heterocyclic systems. A study focused on the orientation of cyclization in thiazolo-quinazoline heterocyclic systems, providing insights into regiochemistry and the structure of cyclized products through NMR, DFT, and X-ray diffraction studies (Gupta & Chaudhary, 2015).

Antiproliferative Activities

  • A series of 4-anilinofuro[2,3-b]quinoline derivatives were synthesized and evaluated for their antiproliferative activities against various cancer cell lines. Among them, specific derivatives demonstrated significant potency, inducing cell cycle arrest and cell death, indicating potential applications in cancer research (Chen et al., 2008).

Novel Synthesis Approaches

  • Studies have also developed novel synthesis approaches for related compounds. For instance, an efficient two-step one-pot electrochemical synthesis of novel 8-amino-1,4-benzoxazine derivatives possessing anti-stress oxidative properties was reported. This showcases the versatility of electrochemical methods in synthesizing complex heterocyclic compounds (Largeron & Fleury, 1998).

Crystal Structure Analysis

  • The crystal structure of derivatives has been analyzed to understand their molecular conformations and properties. For example, the crystal structure of a new derivative of dehydroabietic acid was elucidated, revealing insights into its molecular geometry and intermolecular interactions (Rao, Cui, & Zheng, 2014).

Schiff Bases Synthesis and Antimicrobial Activity

  • The synthesis of novel Schiff bases using related compounds has been explored, demonstrating their antimicrobial activity. This highlights the potential application of such compounds in developing new antimicrobial agents (Puthran et al., 2019).

Herbicidal Activity

  • Research into the herbicidal activity of triketone-quinoline hybrids as novel 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) inhibitors suggests potential applications in agriculture. These compounds displayed broad-spectrum and promising herbicidal activity, offering new avenues for herbicide development (Wang et al., 2015).

properties

IUPAC Name

1-(4-methoxy-3-methylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2S/c1-13-11-20(21-17-7-5-4-6-16(13)17)24-12-18(22)15-8-9-19(23-3)14(2)10-15/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFKJWAFMXDBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCC(=O)C3=CC(=C(C=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxy-3-methylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.